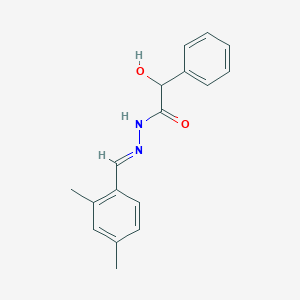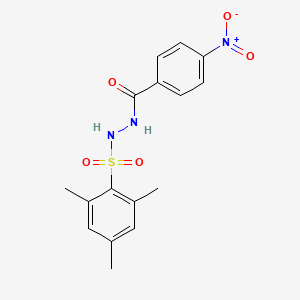![molecular formula C27H28ClNO2 B3866625 4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride](/img/structure/B3866625.png)
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride
Overview
Description
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride is a complex organic compound with a unique structure that combines a chromene core with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride typically involves multiple steps. The initial step often includes the formation of the chromene core through a cyclization reaction. This is followed by the introduction of the 2-methylphenyl and phenyl groups via Friedel-Crafts alkylation. The final step involves the attachment of the morpholine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and catalysts used in each step. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted morpholine compounds.
Scientific Research Applications
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylphenyl)methyl]morpholine
- 4-(4-methylphenyl)-2,2’:6’,2’'-terpyridine
Uniqueness
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride is unique due to its combination of a chromene core and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO2.ClH/c1-20-9-5-6-12-22(20)26-23-13-7-8-14-25(23)30-27(21-10-3-2-4-11-21)24(26)19-28-15-17-29-18-16-28;/h2-14,26H,15-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSTKIDCARZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![1-{N'-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYPHENYL)FORMAMIDE](/img/structure/B3866553.png)
![butyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B3866557.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B3866564.png)

![3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine](/img/structure/B3866574.png)

![4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3866587.png)
![N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B3866589.png)
![(2E)-3-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE](/img/structure/B3866601.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide](/img/structure/B3866608.png)
![2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B3866612.png)
![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3866631.png)
